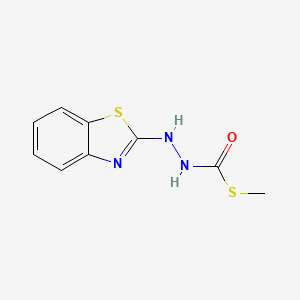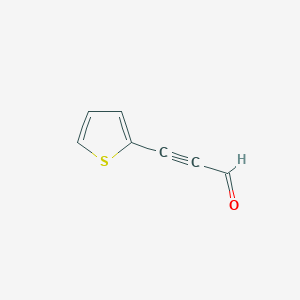
2-Propynal, 3-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynal, 3-(2-thienyl)- is an organic compound with the molecular formula C7H4OS It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynal, 3-(2-thienyl)- typically involves the condensation of thiophene derivatives with propargyl aldehyde. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of 2-Propynal, 3-(2-thienyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propynal, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The thiophene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
2-Propynal, 3-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propynal, 3-(2-thienyl)- involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog with a similar ring structure but without the propynal group.
2-Thiophenecarboxaldehyde: Similar to 2-Propynal, 3-(2-thienyl)- but with a formyl group instead of a propynal group.
3-Thiophenemethanol: Contains a hydroxymethyl group instead of a propynal group.
Propriétés
Numéro CAS |
13781-33-4 |
|---|---|
Formule moléculaire |
C7H4OS |
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
3-thiophen-2-ylprop-2-ynal |
InChI |
InChI=1S/C7H4OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H |
Clé InChI |
UAYNIWKGZIESFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


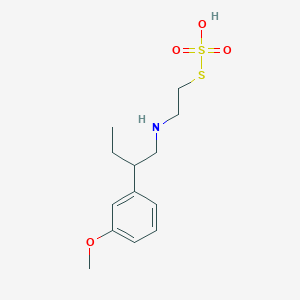

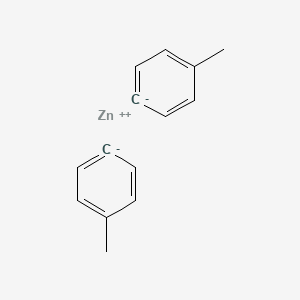
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
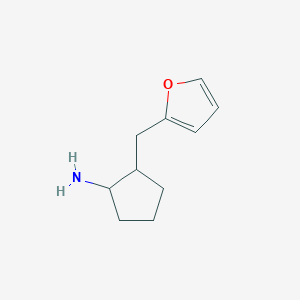
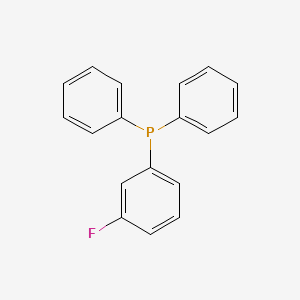
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
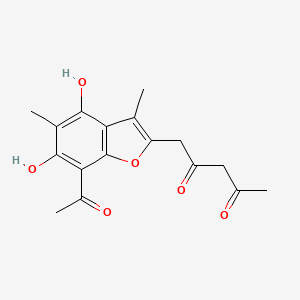
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)


